![molecular formula C14H9ClF3NO2 B1472926 Methyl 4-[6-chloro-4-(trifluoromethyl)-2-pyridyl]benzoate CAS No. 1432053-86-5](/img/structure/B1472926.png)
Methyl 4-[6-chloro-4-(trifluoromethyl)-2-pyridyl]benzoate
Overview
Description
Synthesis Analysis
The synthesis of “Methyl 4-(trifluoromethyl)benzoate” involves the reduction of methyl (4-trifluoromethyl)benzoate catalyzed by MoO2Cl2 . More detailed synthesis methods and applications of trifluoromethylpyridines, a key structural motif in active agrochemical and pharmaceutical ingredients, can be found in a review .Molecular Structure Analysis
The molecular structure of “Methyl 4-(trifluoromethyl)benzoate” is represented by the linear formula CF3C6H4CO2CH3 . The molecular weight is 204.15 .Chemical Reactions Analysis
The reduction of “Methyl 4-(trifluoromethyl)benzoate” is catalyzed by MoO2Cl2 .Physical And Chemical Properties Analysis
“Methyl 4-(trifluoromethyl)benzoate” is a liquid at room temperature . It has a refractive index of 1.451 , a boiling point of 94-95 °C/21 mmHg , a melting point of 13-14 °C , and a density of 1.268 g/mL at 25 °C .Scientific Research Applications
Pharmaceutical Research
The trifluoromethyl group in this compound is significant in pharmaceuticals. Compounds with this group have been found to exhibit numerous pharmacological activities. The presence of fluorine atoms can affect the metabolic stability, lipophilicity, and bioavailability of pharmaceuticals . Therefore, this compound could be used in the synthesis of new drug molecules, especially those targeting diseases where modification of lipophilicity and metabolic stability is crucial.
Safety and Hazards
“Methyl 4-(trifluoromethyl)benzoate” is classified as a combustible liquid. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding heat/sparks/open flames/hot surfaces and not smoking. It is recommended to wash skin thoroughly after handling, not to eat, drink or smoke when using this product, and to wear protective gloves/eye protection/face protection .
properties
IUPAC Name |
methyl 4-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO2/c1-21-13(20)9-4-2-8(3-5-9)11-6-10(14(16,17)18)7-12(15)19-11/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTSEQBEAGTZSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NC(=CC(=C2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101148438 | |
Record name | Benzoic acid, 4-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101148438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[6-chloro-4-(trifluoromethyl)-2-pyridyl]benzoate | |
CAS RN |
1432053-86-5 | |
Record name | Benzoic acid, 4-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1432053-86-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101148438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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